ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate
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Overview
Description
Ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a benzoate ester, and a cyano group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyano group: This step often involves a nucleophilic substitution reaction using a cyanide source.
Coupling with benzoate ester: This can be done using esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[5-(2-cyano-2-{[2-(ethoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[5-(2-cyano-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}eth-1-en-1-yl)furan-2-yl]benzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-3-32-25(30)18-11-9-17(10-12-18)23-14-13-20(34-23)15-19(16-27)24(29)28-22-8-6-5-7-21(22)26(31)33-4-2/h5-15H,3-4H2,1-2H3,(H,28,29)/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWGDGFOXASFSQ-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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